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molecular formula C12H22O2S B8460351 2-Cyclohexylsulfanyl-2-methyl-propionic acid ethyl ester

2-Cyclohexylsulfanyl-2-methyl-propionic acid ethyl ester

Cat. No. B8460351
M. Wt: 230.37 g/mol
InChI Key: ZLKXUZZQIIMOTJ-UHFFFAOYSA-N
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Patent
US08829034B2

Procedure details

To a solution of 2.5 g (21.5 mmol) of cyclohexyl thiol in ethanol (75 mL) were added 1.2 g (21.5 mmol) of KOH pellets, followed by 4.2 g (21.5 mmol) of ethyl α-bromoisobutyrate. The reaction was heated to reflux for 18 h and then cooled to room temperature. The solid (KBr) was separated by filtration and rinsed with ethanol (20 mL). The filtrate was concentrated under reduced pressure and the residue dissolved in DCM (50 mL). The organic layer was washed with water (2×20 mL). The aqueous washes were back-extracted with DCM (10 mL). The combined organics were washed with brine, dried over Na2SO4. Filtration and concentration under reduced pressure afforded 4.15 g of 2-cyclohexylsulfanyl-2-methyl-propionic acid ethyl ester.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([SH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].Br[C:11]([CH3:18])([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[CH2:15]([O:14][C:12](=[O:13])[C:11]([S:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:18])[CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CCCCC1)S
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solid (KBr) was separated by filtration
WASH
Type
WASH
Details
rinsed with ethanol (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous washes were back-extracted with DCM (10 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)(C)SC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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